Deuterated Crosslinker BS2G-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

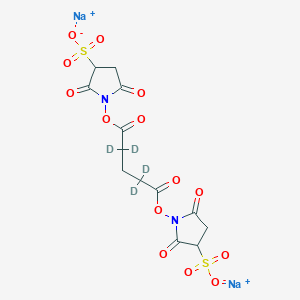

This compound is a deuterated version of the BS2G crosslinker, containing four deuterium atoms that make it exactly four hydrogen mass units heavier than its non-deuterated counterpart . It is primarily used in mass spectrometry to facilitate the identification of crosslinked peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterated Crosslinker BS2G-d4 involves the incorporation of deuterium atoms into the chemical structure of the crosslinker. The compound is synthesized by reacting deuterated succinic anhydride with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a suitable base . The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored under dry conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Deuterated Crosslinker BS2G-d4 primarily undergoes amine-reactive crosslinking reactions. It contains sulfo-NHS ester groups that react efficiently with primary amines (—NH2) at pH 7-9 to form stable amide bonds . This reaction is non-cleavable, meaning the formed crosslinks are stable and irreversible.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, typically found in the side chains of lysine residues and the N-terminus of polypeptides . The reaction conditions usually involve an aqueous buffer solution with a pH range of 7-9 to facilitate the formation of amide bonds.

Major Products Formed

The major products formed from the reactions of this compound are crosslinked peptides and proteins. These crosslinked products are used in mass spectrometry to identify protein-protein interactions and to study the spatial relationships within protein structures .

Scientific Research Applications

Deuterated Crosslinker BS2G-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a molecular ruler to estimate spatial relationships in protein structure-function studies.

Medicine: Helps in the structural analysis of proteins, which can aid in drug discovery and development.

Industry: Used in the production of high-quality reagents for protein labeling and crosslinking.

Mechanism of Action

The mechanism of action of Deuterated Crosslinker BS2G-d4 involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines in proteins . This crosslinking reaction results in the covalent attachment of proteins, which can then be analyzed using mass spectrometry. The distinctive mass patterns generated by the deuterated and non-deuterated versions of the crosslinker enable the unambiguous identification of crosslinked peptides .

Comparison with Similar Compounds

Deuterated Crosslinker BS2G-d4 is unique due to its deuterium labeling, which provides a distinct mass difference that aids in the identification of crosslinked peptides. Similar compounds include:

BS2G-d0: The non-deuterated version of BS2G-d4, containing ordinary hydrogen atoms.

BS3-d4: Another deuterated crosslinker with a different spacer arm length.

DSSO: A disuccinimidyl sulfoxide crosslinker that is MS-cleavable.

These compounds share similar amine-reactive properties but differ in their spacer arm lengths, cleavability, and specific applications in mass spectrometry and protein analysis .

Properties

Molecular Formula |

C13H12N2Na2O14S2 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |

InChI |

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |

InChI Key |

JINCQYPCQMBZSX-SNSYAXNKSA-L |

Isomeric SMILES |

[2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.